AChE Inhibitory Potency: Direct Head-to-Head SAR Across Oxidation States
In a direct head-to-head structure-activity relationship study, the dihydroisoquinoline analog (compound 6, corresponding to the free base of CAS 57543-00-7) demonstrated an AChE IC50 of 7.0 ± 1.4 μM using the Ellman colorimetric assay with electric eel AChE [1]. This potency was comparable to the quaternary dihydroisoquinoline analog compound 4 (IC50 = 5.5 ± 1.0 μM) and substantially superior to the fully reduced tetrahydroisoquinoline analog compound 7, which showed less than 20% inhibition at 100 μM—representing a greater than 14-fold loss of activity upon complete ring reduction [1]. The ring-opened analog compound 5 exhibited approximately 5% inhibition at 10 μM, confirming that the cyclic dihydroisoquinoline scaffold is essential for activity [1]. Papaverine (compound 1), the fully aromatic counterpart, displayed only modest AChE inhibitory activity in the 10^-5 M range [1].
| Evidence Dimension | AChE inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 7.0 ± 1.4 μM (compound 6, dihydroisoquinoline hydrochloride) |
| Comparator Or Baseline | Compound 4 (quaternary dihydroisoquinoline) IC50 = 5.5 ± 1.0 μM; Compound 7 (tetrahydroisoquinoline) <20% inhibition at 100 μM; Compound 5 (ring-opened) ~5% inhibition at 10 μM; Papaverine (compound 1) modest activity at ~10^-5 M |
| Quantified Difference | >14-fold greater potency than tetrahydro analog; comparable to quaternary analog; essential role of dihydro ring conformation confirmed |
| Conditions | Ellman colorimetric assay; electric eel AChE; compounds tested at multiple concentrations; IC50 determined by GraphPad Prism analysis |
Why This Matters
The dihydro oxidation state is the minimal structural requirement for potent AChE inhibition within this scaffold—neither the fully aromatic papaverine nor the fully reduced tetrahydro form can substitute—making CAS 57543-00-7 the essential starting point for any AChE-targeted benzylisoquinoline development program.
- [1] Khorana N, Markmee S, Ingkaninan K, Ruchirawat S, Kitbunnadaj R. Evaluation of a new lead for acetylcholinesterase inhibition. Med Chem Res. 2009;18:231-241. doi:10.1007/s00044-008-9122-3 View Source
